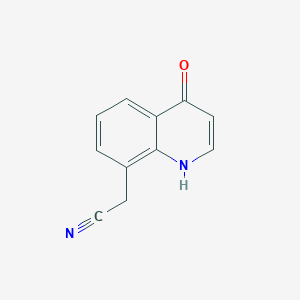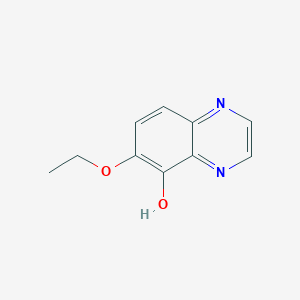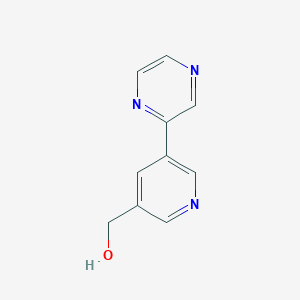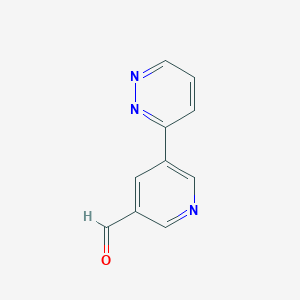
5-(Pyridazin-3-yl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridazin-3-yl)nicotinaldehyde is a heterocyclic compound that features both pyridazine and nicotinaldehyde moieties. The pyridazine ring, which contains two adjacent nitrogen atoms, is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-3-yl)nicotinaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridazin-3-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridazine ring can undergo substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 5-(Pyridazin-3-yl)nicotinic acid.
Reduction: 5-(Pyridazin-3-yl)nicotinyl alcohol.
Substitution: Various substituted pyridazinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Pyridazin-3-yl)nicotinaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Pyridazin-3-yl)nicotinaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The pyridazine ring is known to inhibit enzymes such as phosphodiesterase, which can lead to various physiological effects . Additionally, the aldehyde group may interact with biological macromolecules, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Nicotinaldehyde: An aldehyde derivative of nicotinic acid.
Uniqueness
5-(Pyridazin-3-yl)nicotinaldehyde is unique due to the combination of the pyridazine and nicotinaldehyde moieties, which confer a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
1346687-43-1 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
5-pyridazin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-7H |
Clé InChI |
NAUYYQYMLUJOMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


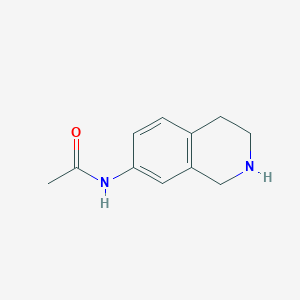

![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
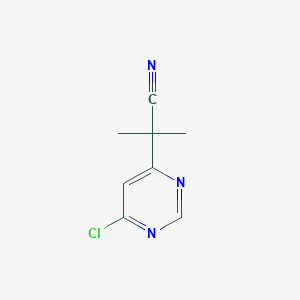
![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)

